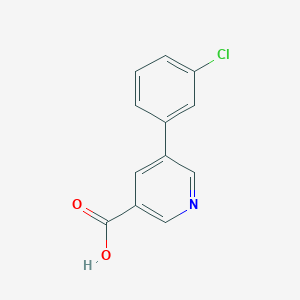
Potassium (3-chlorophenyl)trifluoroborate
Übersicht
Beschreibung
Potassium (3-chlorophenyl)trifluoroborate is a chemical compound with the CAS Number: 411206-75-2 and a molecular weight of 218.45 . It is a white to off-white powder or crystal .
Synthesis Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates has been described .Molecular Structure Analysis
The IUPAC name of Potassium (3-chlorophenyl)trifluoroborate is potassium (3-chlorophenyl) (trifluoro)borate (1-). The InChI code is 1S/C6H4BClF3.K/c8-6-3-1-2-5 (4-6)7 (9,10)11;/h1-4H;/q-1;+1 and the InChI key is LRJCVRYGKNDLAD-UHFFFAOYSA-N .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They have been used for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .Physical And Chemical Properties Analysis
Potassium (3-chlorophenyl)trifluoroborate has a molecular weight of 218.45 g/mol. It is a white to off-white powder or crystal. It should be stored in a refrigerator. .Wissenschaftliche Forschungsanwendungen
Solar Energy Applications
Potassium (3-chlorophenyl)trifluoroborate is utilized in the field of solar energy due to its non-aqueous solubility properties . This organo-metallic compound can be employed in the development of solar cells, particularly in the creation of photovoltaic materials that require stable compounds under light and heat exposure.
Water Treatment
In water treatment processes, this compound’s stability in non-aqueous environments makes it a candidate for use in the removal of contaminants . Its chemical properties could potentially be harnessed to treat wastewater or purify drinking water by binding to and neutralizing harmful substances.
Organic Synthesis
Potassium (3-chlorophenyl)trifluoroborate serves as a reagent in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions . It offers advantages over traditional boronic acids and esters due to its moisture and air stability, as well as its compatibility with strong oxidative conditions.
Wirkmechanismus
Target of Action
Potassium (3-chlorophenyl)trifluoroborate is a type of organotrifluoroborate . Organotrifluoroborates are known to target aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various biochemical reactions.
Mode of Action
The mode of action of Potassium (3-chlorophenyl)trifluoroborate involves its interaction with its target, the aryl halides. It acts as a nucleophilic boronated coupling reagent . In this process, Potassium (3-chlorophenyl)trifluoroborate reacts with aryl halides to form a carbon-carbon (C-C) bond . This reaction can occur in the presence of a catalyst or under thermal conditions .
Biochemical Pathways
Potassium (3-chlorophenyl)trifluoroborate affects the biochemical pathway involving the formation of C-C bonds . The formation of these bonds is a fundamental process in organic chemistry and is crucial for the synthesis of a wide range of organic compounds. The downstream effects of this pathway can lead to the formation of complex organic molecules from simpler ones.
Pharmacokinetics
It’s known that organotrifluoroborates like potassium (3-chlorophenyl)trifluoroborate are generally stable in both air and moisture , which could potentially influence their bioavailability.
Result of Action
The primary result of the action of Potassium (3-chlorophenyl)trifluoroborate is the formation of a C-C bond with aryl halides . This bond formation is a key step in the synthesis of various organic compounds. The molecular and cellular effects of this action depend on the specific compounds that are synthesized as a result of this reaction.
Action Environment
The action of Potassium (3-chlorophenyl)trifluoroborate can be influenced by various environmental factors. For instance, the presence of a catalyst or heat can facilitate its reaction with aryl halides . Moreover, organotrifluoroborates are known to be stable in both air and moisture , which means that they can retain their reactivity in a variety of environmental conditions.
Safety and Hazards
Zukünftige Richtungen
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . Recent advances have focused on the utility of alkyltrifluoroborates in appending alkyl groups selectively and conveniently onto appropriate molecular substructures . This finding with chloride electrophiles represents an important extension of the alkyltrifluoroborate cross-coupling method because it allows the use of more stable and less expensive electrophilic partners to be employed .
Eigenschaften
IUPAC Name |
potassium;(3-chlorophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJCVRYGKNDLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635529 | |
| Record name | Potassium (3-chlorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-chlorophenyl)trifluoroborate | |
CAS RN |
411206-75-2 | |
| Record name | Potassium (3-chlorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



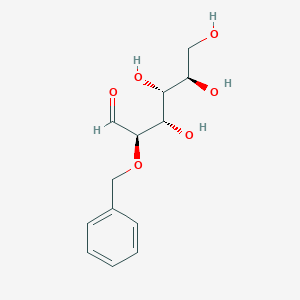
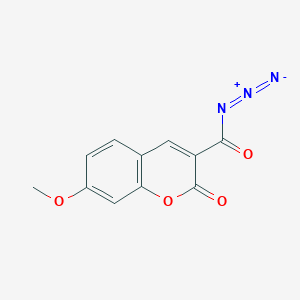
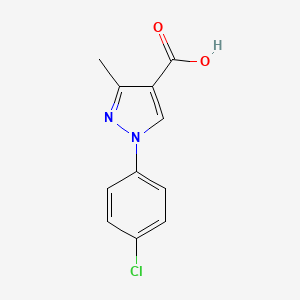

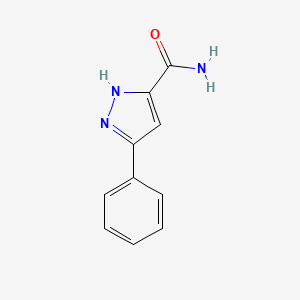
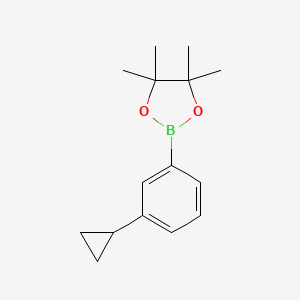

![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)
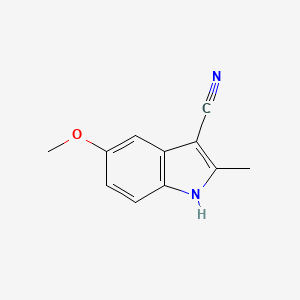

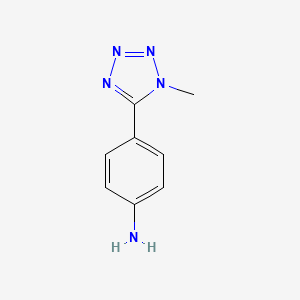

![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)
